NCGC00135472 is classified under specialized pro-resolving mediators (SPMs), which are critical in the resolution of inflammation. These mediators include lipoxins, resolvins, protectins, and maresins, all of which contribute to the cessation of inflammation and promotion of tissue repair . The compound was identified through high-throughput screening of small molecule libraries aimed at activating recombinant DRV1 receptors .
The synthesis of NCGC00135472 involves several critical steps:
The molecular structure of NCGC00135472 features a complex arrangement that includes:
The structural uniqueness allows NCGC00135472 to exhibit specific interactions with its target receptor, enhancing its efficacy compared to similar compounds .
NCGC00135472 participates in several chemical reactions primarily related to its interaction with biological targets:
These reactions highlight the compound's role not only as a pharmacological agent but also as a mediator in complex biological processes.
The mechanism of action for NCGC00135472 involves:
The compound operates effectively within nanomolar concentrations, demonstrating its potency and specificity in modulating inflammatory pathways.
Key physical and chemical properties of NCGC00135472 include:
These properties are essential for determining the compound's usability in both research and therapeutic contexts .
NCGC00135472 has significant scientific applications:
Inflammation resolution is an active process governed by endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs), including resolvins, protectins, and maresins. Unlike conventional anti-inflammatory agents that suppress immune responses, SPMs actively promote the termination of inflammation by stimulating neutrophil clearance, reducing pro-inflammatory cytokine production, and enhancing macrophage phagocytosis of cellular debris and microbes [4] [6]. SPMs like Resolvin D1 (RvD1) are biosynthesized from omega-3 fatty acids (e.g., docosahexaenoic acid, DHA) through enzymatic reactions involving lipoxygenases (LOX). However, their structural complexity and rapid metabolic inactivation limit therapeutic utility [1] [8]. This bottleneck necessitates synthetic alternatives that mimic SPM bioactivity while offering superior pharmacokinetic stability.
The human G protein-coupled receptor DRV1/GPR32 is a high-affinity receptor for RvD1 and other D-series resolvins. It transduces pro-resolving signals that:
NCGC00135472 (designated C2A) emerged from a quantitative high-throughput screening (qHTS) of >48,000 small molecules targeting GPR32 activation [1]. It represents a novel synthetic chemotype designed to overcome the limitations of natural SPMs:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7